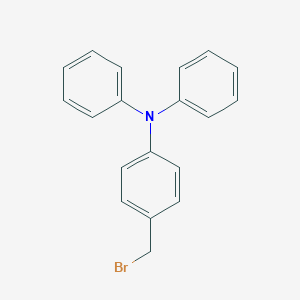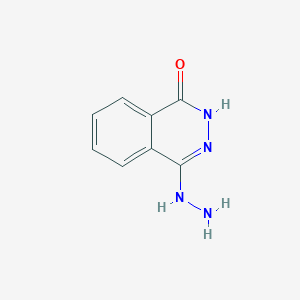![molecular formula C19H13N5O4 B173096 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 152814-89-6](/img/structure/B173096.png)
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
RS-25344 es un inhibidor selectivo de la fosfodiesterasa tipo IV (PDE4). Al inhibir la PDE4, RS-25344 aumenta la concentración de monofosfato cíclico de adenosina (cAMP) dentro de las células.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de RS-25344 implica múltiples pasos, generalmente comenzando con la preparación de la estructura central de pirido[2,3-d]pirimidina. Los pasos clave incluyen:
Formación del núcleo de pirido[2,3-d]pirimidina: Esto se logra mediante una reacción de ciclación que involucra precursores apropiados.
Nitración: Introducción de un grupo nitro al anillo aromático.
Sustitución: Reacciones de sustitución para introducir el grupo piridinilmetil.
Métodos de producción industrial
La producción industrial de RS-25344 probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto incluye escalar las condiciones de reacción, asegurar un control de calidad constante y emplear técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
RS-25344 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El compuesto se puede reducir para modificar sus grupos funcionales.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.
Reducción: Se pueden usar agentes reductores como el gas hidrógeno con un catalizador de paladio o hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos o los agentes alquilantes a menudo se emplean en condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado amino, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
RS-25344 tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como herramienta para estudiar la inhibición de las enzimas fosfodiesterasa.
Biología: Investigado por sus efectos en las vías de señalización celular que involucran cAMP.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias e inmunitarias, trastornos neurodegenerativos y afecciones cardiovasculares
Industria: Podría utilizarse en el desarrollo de nuevos productos farmacéuticos dirigidos a PDE4.
Mecanismo De Acción
RS-25344 ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa tipo IV (PDE4). Esta inhibición evita la descomposición de cAMP, lo que lleva a un aumento de los niveles intracelulares de esta molécula. Los niveles elevados de cAMP pueden modular varios procesos celulares, incluida la inflamación, las respuestas inmunitarias y la señalización neuronal .
Comparación Con Compuestos Similares
RS-25344 es único en su alta selectividad para PDE4 en comparación con otros inhibidores de la fosfodiesterasa. Los compuestos similares incluyen:
Rolipram: Otro inhibidor de PDE4, pero con diferentes propiedades farmacocinéticas.
Cilomilast: También inhibe PDE4 pero se ha estudiado más ampliamente para las enfermedades respiratorias.
Roflumilast: Un inhibidor de PDE4 utilizado en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC).
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHRMVRLIOIWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934606 | |
| Record name | 1-(3-Nitrophenyl)-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152814-89-6 | |
| Record name | RS 25344 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152814896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Nitrophenyl)-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-25344 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKH9V6X32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
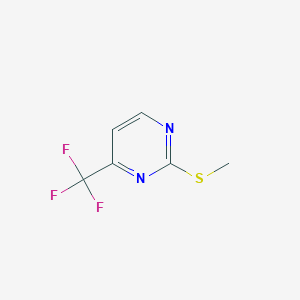
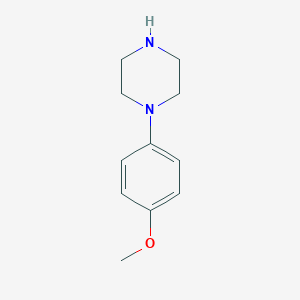

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)

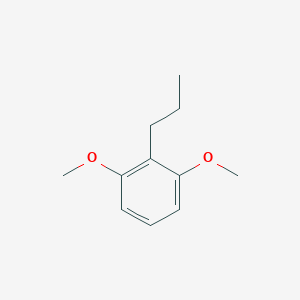


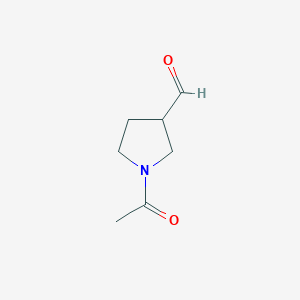
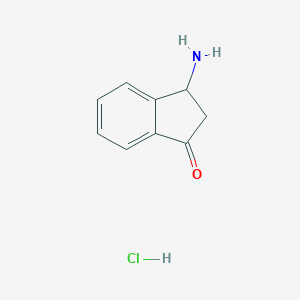
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
